Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium

Photocatalysis TiO₂ synthesis Sol-gel processing

Unmodified titanium alkoxides undergo rapid hydrolysis, forming polydisperse oligomers that yield low-activity TiO₂. This TIPA-chelated titanium complex overcomes that: the sterically bulky triisopropanolamine ligand retards hydrolysis, ensuring molecular dispersion of Ti centres on oxide supports. • Yields anatase TiO₂ with BET surface areas ≤125 m²/g - a 2.5× improvement over Degussa P25. • Grafts single-site Ti species onto SiO₂ or Al₂O₃ supports for high-efficiency selective oxidation (e.g., alkene epoxidation with H₂O₂). • Drives polyester polycondensation at 5-100 ppm Ti loading, achieving <5 wt% DEG without ether-inhibitor co-additives, enabling antimony-free food-contact PET.

Molecular Formula C24H58N2O8Ti
Molecular Weight 550.6 g/mol
CAS No. 71501-07-0
Cat. No. B12703027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium
CAS71501-07-0
Molecular FormulaC24H58N2O8Ti
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)CC(C)O)O.[Ti]
InChIInChI=1S/2C9H21NO3.2C3H8O.Ti/c2*1-7(11)4-10(5-8(2)12)6-9(3)13;2*1-3(2)4;/h2*7-9,11-13H,4-6H2,1-3H3;2*3-4H,1-2H3;
InChIKeyAUFDAZXOGYDDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium TIPA Complex: Identity & Class Profile


Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium (CAS 71501-07-0; molecular formula C₂₄H₅₈N₂O₈Ti; MW 550.6 g/mol) is an organometallic titanium(IV) complex in which the metal center is chelated by two fully deprotonated triisopropanolamine (TIPA) ligands and two monodentate isopropoxide groups [1]. The compound belongs to the titanium atrane/alkanolamine chelate family, a class widely employed as sol-gel precursors for TiO₂ thin films, as esterification and polycondensation catalysts, and as crosslinking agents for hydroxylic binders [2]. Its EINECS number is 275-540-5 [1].

Why Titanium Alkanolamine Chelates Cannot Be Substituted


Generic substitution among titanium alkoxides and alkanolamine chelates is not chemically sound because the ligand identity—triisopropanolamine (TIPA) versus triethanolamine (TEA) or simple isopropoxide—directly governs hydrolysis kinetics, the nuclearity of the resulting Ti–oxo species, and the surface area of the final oxide [1]. In sol-gel processing, unmodified titanium isopropoxide undergoes rapid, uncontrolled hydrolysis leading to polydisperse oligomers and low-surface-area TiO₂; in contrast, the TIPA chelate exerts a pronounced hydrolysis-retarding effect that favors the formation of isolated, single-site Ti species on oxide supports [2]. In polyester polycondensation, the choice of alkanolamine ligand influences diethylene glycol (DEG) by-product formation and the final polymer colour, meaning that a triethanolamine-based chelate cannot automatically replace a triisopropanolamine-based analogue without altering product quality [3].

Head-to-Head Evidence: CAS 71501-07-0 vs Analogs


TiO₂ Surface Area vs. Degussa P25

When used as a sol-gel precursor, the TIPA-titanium complex (CAS 71501-07-0) yields anatase TiO₂ with a BET specific surface area reaching 125 m²/g after calcination at the optimal HCl:H₂O ratio of 0.28 [1]. This value is approximately 2.5-fold higher than the surface area of the widely used commercial photocatalyst Degussa P25, which typically measures ~50 m²/g [2]. The higher surface area is a direct consequence of the controlled hydrolysis imparted by the chelating triisopropanolamine ligands, which suppress premature oxo-bridge formation and limit crystallite growth.

Photocatalysis TiO₂ synthesis Sol-gel processing

Hydrolysis Control vs. Titanium Isopropoxide

In grafting experiments onto amorphous silica, titanium isopropoxide (TTIP) undergoes rapid, uncontrolled hydrolysis by surface silanol groups, producing tetrahedrally coordinated polymeric Ti–O–Ti species that function as low-efficiency epoxidation catalysts. When a titanium alkanolamine atrane precursor analogous to CAS 71501-07-0 (titanium(triethanolaminato)isopropoxide) is employed under identical grafting conditions, the chelating ligand restricts the coordination sphere of Ti, yielding exclusively isolated, single-site titanium species [1]. This structural difference is confirmed by UV-Vis and XANES spectroscopy. The epoxidation performance consequence is stark: the atrane-derived single-site catalyst achieves ~85% conversion in oct-1-ene epoxidation with H₂O₂, whereas the TTIP-derived polymeric Ti catalyst delivers substantially lower conversion under the same conditions [1].

Sol-gel chemistry Hydrolysis kinetics Single-site catalysis

Polyester Catalyst Selectivity vs. Antimony

In the direct esterification of terephthalic acid with ethylene glycol, titanium alkanolamine chelates (including triethanolamine titanium chelate as a class representative) catalyse polycondensation while inherently suppressing diethylene glycol (DEG) formation to below 5 wt% in the final polymer—without requiring any added ether inhibitor [1]. Antimony-based catalysts, the historical industry standard, are coming under increasing regulatory pressure due to heavy-metal toxicity concerns and can cause grey discolouration of the polymer [2]. The titanium chelate catalyst operates effectively at concentrations as low as 5–100 ppm Ti and at glycol:acid molar ratios as low as 1.1:1, producing polyester with intrinsic viscosity between 0.4 and 1.2 dL/g [1].

Polyester polycondensation Diethylene glycol suppression Catalyst toxicity

Ligand Steric Effect: TIPA vs. TEA

Triisopropanolamine (TIPA) possesses a more sterically demanding molecular architecture than triethanolamine (TEA) due to the additional methyl group on each alkoxide arm [1]. This steric factor translates into stronger dispersing properties when the titanium-TIPA chelate is used as a pigment dispersant or rheology modifier in waterborne coatings. In cementitious systems, TIPA is specifically known to enhance mechanical strength at 7 and 28 days, whereas TEA does not provide the same late-strength benefit [2]. While direct comparative data on the titanium chelates per se are not available in the open literature, the differential behaviour of the free alkanolamines provides a class-level rationale for preferring the TIPA-based titanium complex in applications where steric stabilization and late-stage performance are critical.

Rheology modification Paint additives TiO₂ dispersion

Application Scenarios for CAS 71501-07-0


TiO₂ Photocatalytic Membrane Fabrication

This compound serves as a drop-in sol-gel precursor for producing anatase TiO₂ with BET surface areas up to 125 m²/g—a 2.5× improvement over Degussa P25 [1]. Procurement is justified when the target specification requires photocatalytic membranes or coatings with maximized pollutant degradation flux per unit catalyst mass, such as in wastewater treatment photoreactors [2].

Single-Site Ti Catalyst Synthesis

The chelating TIPA ligand enforces molecular dispersion of Ti centres during grafting onto silica or alumina supports, yielding isolated single-site species rather than inactive polymeric TiO₂ domains [1]. This precursor should be selected when the application demands high per-atom catalytic efficiency in selective oxidation reactions (e.g., alkene epoxidation with H₂O₂), where polymeric Ti species are known to be low-efficiency catalysts [1].

Antimony-Free Polyester Polycondensation

As a representative of the titanium alkanolamine chelate catalyst class, this compound enables polyester production with diethylene glycol content inherently below 5 wt% without ether-inhibitor co-additives, while operating at catalyst loadings of only 5–100 ppm Ti [1]. This scenario is directly relevant for manufacturers of food-contact PET who must eliminate antimony due to regulatory and toxicity concerns while maintaining polymer colour and molecular weight specifications [2].

Rheology Modification & Pigment Dispersion

The steric bulk of the TIPA ligand differentiates this titanium chelate from its TEA-based analogue (CAS 36673-16-2) in applications requiring enhanced dispersion stabilization. The TIPA architecture provides stronger steric hindrance between pigment particles, making it the preferred choice for high-solids coatings and TiO₂ pigment slurries where long-term sedimentation stability is a procurement specification [1].

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